
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is an organic compound characterized by the presence of a butylsulfanyl group attached to a highly branched pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane typically involves the reaction of a suitable precursor with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with butylthiol in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl group.
Scientific Research Applications
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets. The butylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3,3″″′-bis(Butylsulfanyl)-2,2′∶5′,2″∶5″,2‴∶5‴,2″″∶5″″,2‴″-sexithiophene: Known for its electronic properties and potential use in organic semiconductors.
tert-Butylsulfanylphthalonitriles: Used in the synthesis of phthalocyanines, which have applications in materials science.
Uniqueness
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is unique due to its highly branched structure and the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
111113-24-7 |
|---|---|
Molecular Formula |
C13H28S |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
3-butylsulfanyl-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C13H28S/c1-8-9-10-14-11(12(2,3)4)13(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
AHPSJIYXGSGFST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


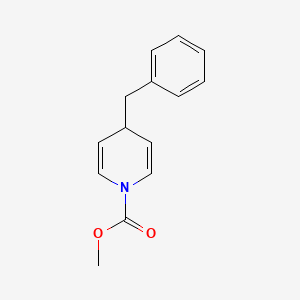
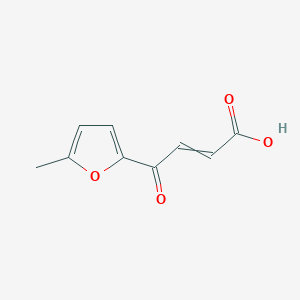
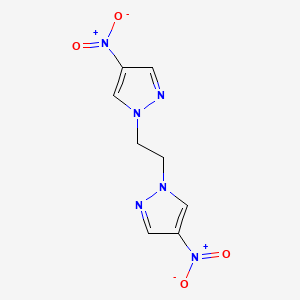

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
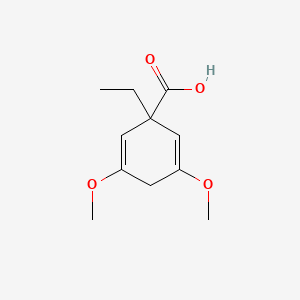
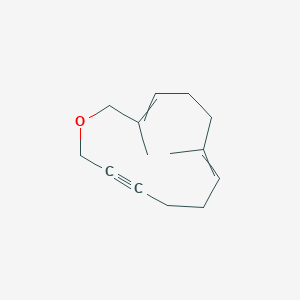

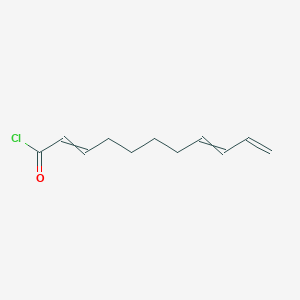

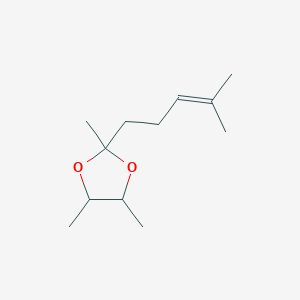
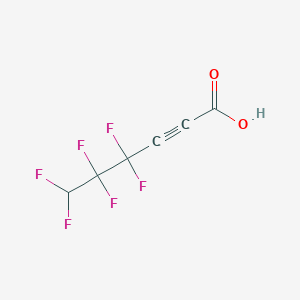
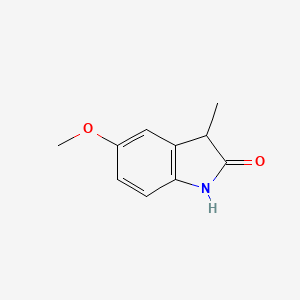
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
